molecular formula C19H20ClN3O4S B12161782 N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B12161782
M. Wt: 421.9 g/mol
InChI Key: BPVNQUXPOPWQSR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. The compound's structure features a urea linkage integrated with a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, a structural feature present in various biologically active molecules . Benzamide cores are recognized as privileged structures in drug discovery, frequently serving as key scaffolds for the development of enzyme inhibitors . This specific molecular architecture suggests potential for investigating interactions with kinase or histone deacetylase (HDAC) targets, which are classes of proteins implicated in cellular signaling and epigenetic regulation . Research into such compounds can provide valuable insights for the development of novel therapeutic agents, particularly in oncology. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C19H20ClN3O4S/c20-17-4-2-1-3-14(17)11-21-18(24)13-5-7-15(8-6-13)22-19(25)23-16-9-10-28(26,27)12-16/h1-8,16H,9-12H2,(H,21,24)(H2,22,23,25)

InChI Key

BPVNQUXPOPWQSR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

2a. Protection of 4-Aminobenzoic Acid

The 4-amino group of benzoic acid is protected to prevent undesired side reactions during subsequent steps. Acetylation is commonly employed:

  • Reagents : Acetic anhydride, catalytic sulfuric acid.

  • Conditions : Reflux in anhydrous toluene at 110°C for 6 hours.

  • Yield : >95% (reported for analogous compounds).

The product, 4-acetamidobenzoic acid, is isolated via recrystallization from ethanol/water.

2b. Formation of 4-Acetamidobenzoyl Chloride

The protected acid is converted to its acyl chloride:

  • Reagents : Oxalyl chloride, catalytic DMF.

  • Conditions : Stirred in dry dichloromethane (DCM) at 20–25°C for 2 hours.

  • Workup : Excess reagents are removed under reduced pressure to yield the crude acyl chloride, used directly in the next step.

2c. Amidation with 2-Chlorobenzylamine

The acyl chloride reacts with 2-chlorobenzylamine to form the benzamide intermediate:

  • Reagents : 2-Chlorobenzylamine, triethylamine (TEA).

  • Conditions : DCM, 0°C → 25°C, 4 hours.

  • Workup : The mixture is washed with 10% NaOH, dried, and purified via silica gel chromatography (hexane/ethyl acetate).

  • Yield : 89–94% (analogous to).

2d. Deprotection to 4-Amino Intermediate

The acetyl group is hydrolyzed to regenerate the free amine:

  • Reagents : 2.5 N NaOH, ethylene glycol.

  • Conditions : Reflux at 100°C under nitrogen for 30 minutes.

  • Yield : 86–92%.

2e. Carbamoylation with Dioxidotetrahydrothiophene Carbonyl Chloride

The final carbamoylation introduces the dioxidotetrahydrothiophenyl moiety:

  • Reagents : 1,1-Dioxidotetrahydrothiophene-3-carbonyl chloride, TEA.

  • Conditions : DCM, 0°C → 25°C, 6 hours.

  • Workup : Precipitation in ice-cold ethanol, followed by centrifugation.

  • Yield : 78–85%.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Key Reaction Steps

StepSolventBaseTemperatureTimeYieldSource
Acyl chloride formationDCM25°C2 h>95%
AmidationDCMTEA25°C4 h94%
DeprotectionEthylene glycolNaOH100°C0.5 h92%
CarbamoylationDCMTEA25°C6 h85%

Key Observations :

  • Solvent Choice : Dichloromethane (DCM) ensures solubility of intermediates without side reactions.

  • Base Selection : Triethylamine (TEA) effectively neutralizes HCl generated during amidation.

  • Temperature Control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

  • Catalytic Systems : Heterogeneous catalysts (e.g., immobilized lipases) reduce reagent waste.

  • Continuous Flow Reactors : Enhance mixing and heat transfer during exothermic steps like acyl chloride formation.

  • Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Challenges and Troubleshooting

  • Intermediate Stability : The 4-amino intermediate is prone to oxidation; reactions are conducted under nitrogen.

  • Byproduct Formation : Excess acyl chloride leads to diacylation; stoichiometric control is critical.

  • Purification : Silica gel chromatography remains necessary for research-scale synthesis, but industrial methods use recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing features are its 2-chlorobenzyl substituent and tetrahydrothiophene-1,1-dioxide carbamoyl group. Below is a comparative analysis with analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents/Functional Groups Molecular Weight Notable Features
Target Compound Benzamide 2-chlorobenzyl, tetrahydrothiophene-1,1-dioxide ~400 (estimated) Chlorine for lipophilicity; sulfone for solubility
N-cyclopropyl analog (CAS 1144469-70-4) Benzamide Cyclopropyl, tetrahydrothiophene-1,1-dioxide ~380 (estimated) Smaller substituent; reduced steric hindrance
N-benzyl-4-chloro-3-nitro analog (CAS 577996-11-3) Benzamide 4-chloro-3-nitro, benzyl 408.86 Nitro group increases MW; potential electron-withdrawing effects
DM-11 () Pyridinone 2,4-dichlorobenzyl, dimethylpyridinone Not reported Dichlorination enhances binding; pyridinone core for rigidity
Compound 50 () Tetrahydropyrimidine 3-(2,4-difluorobenzyl) Not reported Fluorine improves metabolic stability; pyrimidine for H-bonding
Key Observations:
  • Chlorinated vs. Fluorinated Substituents : The 2-chlorobenzyl group in the target compound balances lipophilicity and steric bulk, whereas fluorinated analogs (e.g., Compound 50) prioritize metabolic stability and electronegativity .
  • Sulfone vs. Nitro Groups : The tetrahydrothiophene-1,1-dioxide moiety enhances solubility compared to nitro-substituted analogs (e.g., CAS 577996-11-3), which may suffer from reduced solubility due to nitro’s electron-withdrawing effects .
  • Core Flexibility: Rigid cores like pyridinone (DM-11) or tetrahydropyrimidine (Compound 50) may restrict conformational freedom, unlike the more flexible benzamide backbone of the target compound .

Biological Activity

N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound with significant biological activity. This article explores its chemical properties, synthesis, and various biological effects, particularly focusing on its potential therapeutic applications.

  • Molecular Formula : C22H19Cl2NO5S
  • Molecular Weight : 480.36 g/mol
  • CAS Number : 873080-77-4

This compound belongs to the class of benzamides, which are known for their diverse pharmacological activities. The presence of the chlorobenzyl and dioxidotetrahydrothiophen moieties contributes to its biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the dioxidotetrahydrothiophen core .
  • Introduction of the chlorobenzyl group via nucleophilic substitution .
  • Final coupling with the benzamide derivative .

The synthetic route often requires specific reagents and conditions to achieve high yields and purity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown potent inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival.

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound have IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .

The proposed mechanism involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and subsequent alteration in gene expression associated with cell cycle arrest and apoptosis. This mechanism is supported by data showing increased apoptosis in treated cancer cells .

Case Studies and Research Findings

Several research studies have focused on the biological activity of benzamide derivatives, including this compound:

  • Antitumor Efficacy : A study reported that a structurally related compound exhibited a tumor growth inhibition rate of approximately 48% in xenograft models, demonstrating its potential as an effective anticancer agent .
  • Apoptosis Induction : Further investigations revealed that treatment with these compounds resulted in significant apoptosis in cancer cell lines through G2/M phase arrest, corroborating their potential use in cancer therapy .
  • Synergistic Effects : Combination studies indicated that these compounds could enhance the efficacy of existing chemotherapeutics like taxol and camptothecin when used in lower concentrations .

Data Table

Biological ActivityObservationsReference
Anticancer ActivityIC50 values < 5 μM in various cancer cell lines
Tumor Growth Inhibition48% inhibition in xenograft models
Apoptosis InductionIncreased apoptotic cells post-treatment

Q & A

Basic: How can researchers optimize the synthesis of N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amide coupling and chlorobenzyl group introduction. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates and yields .
  • Temperature control : Elevated temperatures (e.g., 60–80°C) improve reaction kinetics but must be balanced to avoid decomposition .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure compound. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups (e.g., amide protons at δ 8.2–10.0 ppm) and aromatic/chlorobenzyl moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., molecular ion peak matching calculated mass) .
  • Infrared (IR) Spectroscopy : Detects characteristic carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfone (S=O) vibrations (~1150–1300 cm⁻¹) .

Advanced: What methodologies are employed to investigate the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) by measuring real-time interactions between the compound and immobilized targets .
  • Fluorescence Resonance Energy Transfer (FRET) : Monitors conformational changes in enzymes (e.g., proteases) upon compound binding .
  • Enzymatic Assays : Measures inhibition potency (IC50) using colorimetric substrates (e.g., for kinases or proteases). For example, pre-incubate the compound with the enzyme and monitor substrate conversion .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Synthesis of Analogs : Replace the 2-chlorobenzyl group with other substituents (e.g., 3-chloro, 4-methoxy) to assess electronic and steric effects .
  • In Vitro Screening : Test analogs against relevant biological targets (e.g., cancer cell lines via MTT assays) to correlate substituent position/type with activity. For example, 4-chlorophenyl analogs may show enhanced lipophilicity and membrane permeability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the tetrahydrothiophene sulfone group) .

Advanced: How should researchers address contradictions in pharmacological efficacy data across studies?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
  • Dose-Response Analysis : Compare EC50/IC50 values under identical conditions to rule out dosage-dependent discrepancies .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., consistent activity in inflammation models vs. variability in antimicrobial assays) .

Advanced: What strategies enhance aqueous solubility and bioavailability without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the benzamide moiety, which are cleaved in vivo to release the active compound .
  • Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles to improve solubility .
  • Structural Modifications : Add hydrophilic groups (e.g., hydroxyl or morpholine) to the tetrahydrothiophene ring while monitoring activity via SPR or enzymatic assays .

Basic: How to assess the chemical stability of this compound under different pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25–40°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light Exposure Tests : Assess photostability under UV/visible light using amber vials and quantify degradation products .

Advanced: What experimental approaches identify metabolic pathways of this compound in vitro?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Extract metabolites for LC-MS/MS analysis .
  • Isotopic Labeling : Synthesize a deuterated or 13C-labeled analog to track metabolic transformations .
  • CYP450 Inhibition Studies : Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

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